molecular formula C5H3Cl2N5 B15069550 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B15069550
M. Wt: 204.01 g/mol
InChI Key: IFPXNJGERAZVLR-UHFFFAOYSA-N
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Description

3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloropyrazole with cyanamide in the presence of a base, followed by cyclization to form the desired pyrazolopyrimidine scaffold . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This makes it a valuable scaffold for the development of targeted cancer therapies .

Properties

Molecular Formula

C5H3Cl2N5

Molecular Weight

204.01 g/mol

IUPAC Name

3,4-dichloro-2H-pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C5H3Cl2N5/c6-2-1-3(7)11-12-4(1)10-5(8)9-2/h(H3,8,9,10,11,12)

InChI Key

IFPXNJGERAZVLR-UHFFFAOYSA-N

Canonical SMILES

C12=C(NN=C1N=C(N=C2Cl)N)Cl

Origin of Product

United States

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